molecular formula C22H23N3O3 B547163 WIC1

WIC1

Cat. No.: B547163
M. Wt: 377.4 g/mol
InChI Key: YQXKWSNLAVFZJL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WIC1 involves several steps, starting with the preparation of the core benzopyran structure. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:

Chemical Reactions Analysis

Types of Reactions

WIC1 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

WIC1 exerts its effects by inhibiting the Wnt/β-catenin signaling pathway. It specifically targets the phosphorylation of β-catenin at the Y489 site, thereby preventing its nuclear localization and subsequent activation of target genes. This inhibition leads to reduced proliferation of airway basal stem cells and promotes their differentiation into ciliated cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of WIC1

This compound is unique in its specific inhibition of β-catenin phosphorylation at the Y489 site, which is not a common target for other Wnt inhibitors. This specificity makes this compound a valuable tool in studying the detailed mechanisms of Wnt signaling and its role in various biological processes .

Biological Activity

WIC1, chemically known as N-[4-(4-Ethyl-1-piperazinyl)phenyl]-2-oxo-2H-1-benzopyran-3-carboxamide, is a small molecule that has garnered attention for its significant biological activity, particularly in modulating the Wnt/β-catenin signaling pathway. This pathway is crucial for various cellular processes, including cell proliferation, differentiation, and embryonic development. The inhibition of this pathway by this compound presents potential therapeutic applications in cancer treatment and regenerative medicine.

This compound primarily functions as an inhibitor of glycogen synthase kinase 3β (GSK3β), a critical component in the Wnt signaling cascade. By inhibiting GSK3β, this compound prevents the phosphorylation and degradation of β-catenin, a key mediator in this signaling pathway. The accumulation of β-catenin leads to altered expression of target genes associated with cell growth and survival. This mechanism highlights this compound's potential to influence both cancer cell dynamics and stem cell behavior.

In Vitro Studies

In vitro studies have demonstrated that this compound can significantly reduce the proliferation of airway basal stem cells while promoting ciliated cell differentiation. This suggests its potential role in tissue regeneration and repair processes. Additionally, this compound has shown efficacy in inhibiting tumor growth across various cancer models by disrupting the Wnt signaling that promotes cancer cell proliferation.

Comparative Analysis with Other Compounds

This compound shares structural and functional similarities with other known Wnt inhibitors but is unique in its specific targeting of GSK3β. Below is a comparison table highlighting some notable compounds that inhibit the Wnt/β-catenin signaling pathway:

Compound NameChemical StructureMechanism of Action
This compound N-[4-(4-Ethyl-1-piperazinyl)phenyl]-2-oxo-2H-1-benzopyran-3-carboxamideInhibits GSK3β activity
ICG-001 VariesInhibits β-catenin/CBP interaction
XAV939 VariesInhibits tankyrase, leading to Axin degradation
C59 VariesInhibits Porcupine, affecting Wnt ligand secretion

Case Studies and Research Findings

Research has highlighted several case studies where this compound was utilized to explore its biological effects:

  • Cancer Models : In various cancer studies, this compound was found to suppress T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) activity, which is vital for tumor growth regulation. These findings indicate that this compound may serve as a promising candidate for targeted cancer therapies .
  • Stem Cell Dynamics : A study focusing on airway basal stem cells revealed that treatment with this compound not only reduced cell proliferation but also enhanced differentiation into ciliated cells. This effect underscores its potential application in regenerative medicine and tissue engineering.
  • Comparative Effectiveness : When compared to other compounds like ICG-001 and XAV939, this compound demonstrated a more pronounced effect on GSK3β inhibition specifically, suggesting a unique mechanism that could be leveraged for therapeutic purposes in conditions where Wnt signaling is dysregulated.

Properties

Molecular Formula

C22H23N3O3

Molecular Weight

377.4 g/mol

IUPAC Name

N-[4-(4-ethylpiperazin-1-yl)phenyl]-2-oxochromene-3-carboxamide

InChI

InChI=1S/C22H23N3O3/c1-2-24-11-13-25(14-12-24)18-9-7-17(8-10-18)23-21(26)19-15-16-5-3-4-6-20(16)28-22(19)27/h3-10,15H,2,11-14H2,1H3,(H,23,26)

InChI Key

YQXKWSNLAVFZJL-UHFFFAOYSA-N

SMILES

CCN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O

Canonical SMILES

CCN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

WIC1;  WIC-1;  WIC 1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.